6-Fold Higher Cytotoxic Potency Than Duocarmycin A on Balb 3T3/H-ras Cells with Complete Intrinsic Activity
Duocarmycin SA demonstrates 6-fold higher cytotoxic potency compared to duocarmycin A despite sharing an identical spirocyclopropylhexadienone pharmacophore. In a 72-hour drug exposure assay on Balb 3T3/H-ras cells, DSA achieved 50% growth inhibition at 0.05 nM, whereas duocarmycin A required 0.3 nM to achieve the same effect [1]. Importantly, unlike the halogenated seco-compounds (B1, B2, C1, C2), DSA does not require intracellular conversion to an active cyclopropane form; it exerts its full cytotoxic effect directly upon cellular uptake, eliminating the conversion-rate variable that complicates potency interpretation for seco-analogs [2].
| Evidence Dimension | Cytotoxic potency (IC50) |
|---|---|
| Target Compound Data | 0.05 nM |
| Comparator Or Baseline | Duocarmycin A: 0.3 nM; B2: 1.5 nM; B1: 3.0 nM; C2: 20 nM; C1: 40 nM |
| Quantified Difference | 6-fold more potent than duocarmycin A; 30-fold more potent than B2; 800-fold more potent than C1 |
| Conditions | Balb 3T3/H-ras cells, 72 h drug exposure, IC50 for 50% growth inhibition |
Why This Matters
For procurement decisions, DSA provides the highest potency-to-mass ratio among the native duocarmycins with direct activity (no prodrug conversion required), enabling lower experimental concentrations and reduced solvent-related artifacts.
- [1] Ichimura M, Ogawa T, Takahashi K, Mihara A, Takahashi I, Nakano H. Interconversion and stability of duocarmycins, a new family of antitumor antibiotics: correlation to their cytotoxic and antimicrobial activities in vitro. Oncol Res. 1993;5(4-5):165-71. View Source
- [2] Ichimura M, Ogawa T, Takahashi K, Mihara A, Takahashi I, Nakano H. Interconversion and stability of duocarmycins, a new family of antitumor antibiotics: correlation to their cytotoxic and antimicrobial activities in vitro. Oncol Res. 1993;5(4-5):165-71. View Source
